[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with an acetic acid group at the 3-position and an aminomethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, due to its structural features. The aminomethyl group may play a role in binding to biological targets, while the pyrrole ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activities.
2-Amino-3-(indol-3yl)propionic acid (tryptophan): An essential amino acid with a similar indole structure.
Indolyl-3-acetic acid (heteroauxin): Another plant hormone with structural similarities.
Uniqueness
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with an aminomethyl group makes it a versatile compound for various applications.
Properties
CAS No. |
22772-43-6 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-1H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-5(1-2-9-6)3-7(10)11/h1-2,9H,3-4,8H2,(H,10,11) |
InChI Key |
VRKOQICTXVXXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.